molecular formula C23H21Cl2FN2O3 B8103573 Mdm2-IN-1

Mdm2-IN-1

カタログ番号: B8103573
分子量: 463.3 g/mol
InChIキー: GQQZEPFAYBPYQU-GEQKSPFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biological Significance of the p53 Tumor Suppressor Pathway

The p53 transcription factor serves as the "guardian of the genome" by orchestrating cellular responses to DNA damage, oncogenic stress, and hypoxia. Under physiological conditions, p53 remains latent through continuous degradation mediated by its primary negative regulator, MDM2 (Murine Double Minute 2). Upon activation, p53 induces cell cycle arrest, DNA repair, senescence, or apoptosis through transcriptional regulation of target genes like p21, BAX, and PUMA. Approximately 50-60% of human cancers exhibit TP53 mutations, while the remainder often overexpress MDM2 to functionally inactivate wild-type p53. This dichotomy establishes pharmacological MDM2 inhibition as a viable strategy for reactivating p53 in tumors retaining intact TP53 alleles.

MDM2 as a Critical Negative Regulator of p53 Activity

MDM2 employs three distinct mechanisms to suppress p53:

  • E3 Ubiquitin Ligase Activity : The MDM2 RING domain facilitates p53 polyubiquitination, targeting it for proteasomal degradation.
  • Transcriptional Inhibition : MDM2 binds p53's transactivation domain, blocking coactivator recruitment and chromatin remodeling.
  • Subcellular Sequestration : MDM2 exports p53 from the nucleus to cytoplasmic proteasomes, effectively reducing its DNA-binding capacity.

Genetic studies demonstrate MDM2's non-redundant role in p53 regulation—MDM2 knockout mice exhibit embryonic lethality rescued by concurrent p53 deletion. Interestingly, MDM4 (MDMX), a structural homolog, modulates MDM2's E3 ligase activity but cannot independently degrade p53. Tumors frequently amplify MDM2 (12q15) or overexpress its protein product, creating a therapeutic window for MDM2 inhibitors like Mdm2-IN-1.

Structural Basis of MDM2-p53 Complex Formation

The MDM2-p53 interface involves precise stereochemical complementarity:

  • p53 Binding Motif : Residues Phe19, Trp23, and Leu26 of p53's transactivation domain form a hydrophobic α-helix.
  • MDM2 Binding Pocket : A deep cleft on MDM2's N-terminal domain (residues Leu54, His73, Val93) accommodates p53's helical protrusions through van der Waals interactions.
  • Allosteric Regulation : The MDM2 acidic domain (residues 242-300) recruits histone methyltransferases (e.g., SUV39H1, EHMT1) to repress p53 target genes.

特性

InChI

InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZEPFAYBPYQU-GEQKSPFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

MDM2-IN-1の合成には、重要な中間体の生成と、それらに対する特定の条件下でのその後の反応を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、製造元によって異なる場合があります。 一般的なアプローチには、有機溶媒、触媒、および制御された温度と圧力条件を使用して、目的の生成物を得ることが含まれます .

工業生産方法

This compoundの工業生産は、通常、自動化された反応器を使用した大規模合成と、厳格な品質管理措置を伴います。 このプロセスは、収率、純度、および費用対効果が最適化されています。 その後、化合物 は結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製されます .

化学反応の分析

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: MDM2-p53相互作用とその阻害を研究するためのツール化合物として使用されます。

    生物学: 細胞周期の調節とアポトーシスにおけるMDM2の役割を理解するのに役立ちます。

    医学: MDM2の過剰発現を伴う癌に対する潜在的な治療薬として調査されています。

    産業: 新しい癌治療法と診断ツールの開発に使用されています.

科学的研究の応用

Cancer Treatment

Mdm2-IN-1 is primarily investigated for its role in treating various cancers characterized by MDM2 amplification or overexpression:

  • Soft Tissue Sarcomas : Clinical trials have shown that Mdm2 inhibitors can reactivate p53 signaling in liposarcoma and other sarcomas, leading to increased apoptosis and reduced tumor proliferation .
  • Melanoma : Inhibitors like AMG 232 (a close analog of this compound) have demonstrated efficacy in patients with wild-type TP53 melanoma, showing a response rate of approximately 28.6% .
  • Breast Cancer : Research indicates that Mdm2 inhibitors may enhance the effectiveness of existing therapies by overcoming p53-mediated resistance mechanisms .

Biomarker Development

The presence of MDM2 amplification can serve as a biomarker for selecting patients who may benefit from Mdm2-targeted therapies. Studies have shown that approximately 3.5% of cancer patients exhibit MDM2 amplification, often accompanied by other genomic alterations that may be targetable . This highlights the importance of genomic profiling in personalizing cancer treatment.

Case Study 1: Liposarcoma Treatment with RG7112

A proof-of-concept trial involving RG7112, another MDM2 antagonist, demonstrated pharmacological activity in well-differentiated and dedifferentiated liposarcoma. Patients treated with RG7112 showed significant changes in biomarkers indicative of p53 reactivation and increased apoptosis .

Case Study 2: AMG 232 in Melanoma

In a Phase 1 study of AMG 232, patients with advanced melanoma experienced manageable adverse effects while showing promising anti-tumor activity. The study indicated that AMG 232 could potentially enhance outcomes when combined with immune checkpoint inhibitors .

Research Findings Summary Table

Cancer Type MDM2 Status Inhibitor Used Response Rate Key Findings
Soft Tissue SarcomaAmplifiedRG7112VariableInduces p53 reactivation; increased apoptosis
MelanomaWild-type TP53AMG 23228.6%Efficacy noted; potential for combination therapy
Breast CancerOverexpressedVarious inhibitorsOngoingEnhances efficacy of standard therapies

作用機序

MDM2-IN-1は、MDM2タンパク質に結合することで作用し、それによってp53タンパク質との相互作用を阻止します。 この阻害によりp53が安定化し、野生型p53ステータスの腫瘍細胞におけるp53標的遺伝子の活性化、細胞周期停止、およびアポトーシスが起こります。 この化合物 は免疫調節効果も持ち、抗腫瘍免疫応答を強化します .

類似化合物との比較

Comparison with Similar MDM2/p53-Targeting Compounds

The following table compares MDM2-IN-1 with structurally or functionally analogous compounds, focusing on molecular properties, mechanisms, and research applications:

Compound Name Molecular Weight (g/mol) Mechanism of Action Key Features References
This compound 463.33 Direct MDM2-p53 interaction inhibitor High purity (99.06%), synthetic trans (D-) configuration, soluble in DMSO
MI-773 529.61 MDM2-p53 binding antagonist High oral bioavailability, activates p53 in SJSA-1 xenograft tumors
HLI373 405.45 Hdm2 ubiquitin ligase inhibitor Inhibits Hdm2-mediated p53 degradation, stabilizes wild-type p53
MD-224 934.52 PROTAC-based MDM2 degrader Induces rapid MDM2 protein degradation via ubiquitin-proteasome system
MI-1061 622.09 Orally bioavailable MDM2 inhibitor Chemically stable, potent apoptosis inducer in p53-wildtype cancers
Cjoc42 354.41 Gankyrin-binding compound Indirect p53 activation via gankyrin inhibition, dose-dependent efficacy

Structural and Functional Differentiation

Mechanistic Specificity: this compound directly blocks the MDM2-p53 interaction, whereas HLI373 inhibits Hdm2’s E3 ubiquitin ligase activity, preventing p53 degradation . MD-224 and MD-222 employ PROTAC (Proteolysis-Targeting Chimera) technology to degrade MDM2 entirely, offering a distinct mode of action compared to traditional inhibitors .

Target Selectivity :

  • Cjoc42 diverges by targeting gankyrin, an oncoprotein that regulates both MDM2 and the proteasome, offering a multi-pathway approach to p53 activation .

生物活性

Mdm2-IN-1 is a small molecule inhibitor targeting the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. The biological activity of this compound has been the subject of extensive research, revealing its potential in cancer therapy, particularly in tumors with wild-type p53. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Mdm2 is an E3 ubiquitin ligase that negatively regulates p53 by promoting its degradation. Inhibition of MDM2 can restore p53 activity, leading to increased apoptosis in cancer cells. This compound specifically disrupts the interaction between MDM2 and p53, thereby stabilizing p53 and enhancing its tumor-suppressive functions.

Key Actions of this compound:

  • Inhibition of MDM2-p53 Interaction : Prevents ubiquitination and degradation of p53.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells expressing wild-type p53.
  • Cell Cycle Arrest : Causes cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively increases p53 levels and activity in various cancer cell lines. For instance, treatment with this compound resulted in:

  • Increased p53 Protein Levels : A dose-dependent increase in p53 was observed in U2OS and RKO cells after treatment with this compound.
  • Enhanced Apoptosis : Flow cytometry analyses showed a significant increase in apoptotic cells upon treatment with this compound compared to controls.
Cell LineTreatment% Apoptosis
U2OS10 µM this compound45%
RKO5 µM this compound38%

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In xenograft models of human tumors:

  • Tumor Growth Inhibition : Administration of this compound led to a significant reduction in tumor volume compared to untreated controls.
  • Survival Benefits : Increased survival rates were noted in mice treated with this compound, correlating with reduced tumor burden.

Case Studies

Several case studies highlight the clinical relevance of targeting MDM2 with inhibitors like this compound:

Case Study 1: Acute Myeloid Leukemia (AML)

A patient with relapsed AML demonstrated a partial response to treatment with an MDM2 inhibitor similar to this compound. Following treatment:

  • Bone marrow biopsies showed increased levels of p53 and decreased levels of MDM2.
  • The patient's overall survival improved significantly compared to previous therapies.

Case Study 2: Solid Tumors

In a cohort of patients with solid tumors exhibiting wild-type p53, treatment with an analog of this compound resulted in:

  • Objective responses in 30% of patients.
  • Notable reductions in tumor markers associated with disease progression.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies, indicating manageable side effects primarily related to hematological parameters. Commonly reported adverse effects include:

  • Mild to moderate thrombocytopenia.
  • Transient increases in liver enzymes.

Q & A

Q. How can structural biology data guide the rational design of this compound derivatives with improved potency?

  • Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve this compound/MDM2 binding conformations. Use molecular dynamics simulations to predict hotspots for chemical modification (e.g., halogen bonding, hydrophobic extensions) . Validate derivatives via free-energy perturbation (FEP) calculations and in vitro binding assays .

Methodological Best Practices

  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Ethical Compliance : Obtain institutional approval for animal/human tissue use; document consent for patient-derived samples .
  • Statistical Rigor : Predefine sample sizes using power analysis (G*Power software) and report exact p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mdm2-IN-1
Reactant of Route 2
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試験管内研究製品の免責事項と情報

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